molecular formula C11H10O4 B11728519 4-(3-methoxyphenyl)-2-oxobut-3-enoic acid

4-(3-methoxyphenyl)-2-oxobut-3-enoic acid

Cat. No.: B11728519
M. Wt: 206.19 g/mol
InChI Key: TZBQCGQSQBDNCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-methoxyphenyl)-2-oxobut-3-enoic acid is an organic compound that belongs to the class of aromatic acids It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a butenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-methoxyphenyl)-2-oxobut-3-enoic acid can be achieved through several synthetic routes. One common method involves the condensation of 3-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base, followed by acid hydrolysis to yield the desired product. The reaction conditions typically include:

    Base: Sodium ethoxide or potassium carbonate

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3-methoxyphenyl)-2-oxobut-3-enoic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like potassium permanganate.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium

    Reduction: Sodium borohydride in methanol

    Substitution: Sodium hydroxide in ethanol

Major Products Formed

    Oxidation: 4-(3-hydroxyphenyl)-2-oxobut-3-enoic acid

    Reduction: 4-(3-methoxyphenyl)-2-hydroxybut-3-enoic acid

    Substitution: 4-(3-substituted phenyl)-2-oxobut-3-enoic acid

Scientific Research Applications

4-(3-methoxyphenyl)-2-oxobut-3-enoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 4-(3-methoxyphenyl)-2-oxobut-3-enoic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-hydroxyphenyl)-2-oxobut-3-enoic acid
  • 4-(3-methylphenyl)-2-oxobut-3-enoic acid
  • 4-(3-chlorophenyl)-2-oxobut-3-enoic acid

Uniqueness

4-(3-methoxyphenyl)-2-oxobut-3-enoic acid is unique due to the presence of the methoxy group, which can influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications in medicinal chemistry and drug development.

Properties

Molecular Formula

C11H10O4

Molecular Weight

206.19 g/mol

IUPAC Name

4-(3-methoxyphenyl)-2-oxobut-3-enoic acid

InChI

InChI=1S/C11H10O4/c1-15-9-4-2-3-8(7-9)5-6-10(12)11(13)14/h2-7H,1H3,(H,13,14)

InChI Key

TZBQCGQSQBDNCY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C=CC(=O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.